2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol
Description
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a functionalized 1,3,5-triazine derivative characterized by a central triazine ring substituted with two phenoxy groups at positions 4 and 6, a methylamino group at position 2, and an ethanol moiety attached to the methylamino nitrogen. The triazine core provides a rigid, electron-deficient aromatic system, while the phenoxy groups contribute hydrophobicity and steric bulk. The ethanol side chain introduces polarity, enhancing solubility in protic solvents.
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C18H18N4O3/c1-22(12-13-23)16-19-17(24-14-8-4-2-5-9-14)21-18(20-16)25-15-10-6-3-7-11-15/h2-11,23H,12-13H2,1H3 |
InChI Key |
LBBCHZLUDZJXRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine with diphenoxy and methylamino groups. The reaction conditions often include the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which allows for the functionalization of the triazine core without the need for isolating intermediates . This method is advantageous as it simplifies the process and improves yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms in the triazine ring are replaced by other nucleophiles.
Oxidation and Reduction: The ethanol moiety can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, aryloxy, and arylamino groups . Reaction conditions often involve refluxing in solvents like dioxane or dichloroethane in the presence of excess amines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various triazine derivatives with different functional groups .
Scientific Research Applications
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves its interaction with molecular targets and pathways. The triazine ring can interact with various enzymes and receptors, influencing cellular processes such as differentiation and regeneration . The ethanol moiety may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
- Phenoxy vs. Methoxy groups, being smaller and electron-donating, increase electronic density on the triazine ring, altering reactivity in nucleophilic substitution reactions .
- Amino Group Variations: The methylamino-ethanol combination in the target compound provides both lipophilic (methyl) and hydrophilic (ethanol) properties, enabling dual solubility. In contrast, analogs like N-(2-chlorophenyl)-substituted triazines prioritize aromatic interactions via the chlorophenyl group .
- Biological Implications: Compounds with benzyl alcohol or ethanol termini (e.g., ) exhibit improved water solubility, making them suitable for pharmaceutical formulations. Ethanol-bearing derivatives are also intermediates in prodrug synthesis .
Reactivity Trends :
- Phenoxy vs. Chlorophenoxy: Chlorophenoxy-substituted triazines (e.g., ) undergo faster nucleophilic displacement due to the electron-withdrawing chlorine atom, whereas phenoxy groups require harsher conditions for substitution .
- Ethanol Functionalization: The ethanol group in the target compound can participate in esterification or etherification reactions, a feature absent in non-hydroxylated analogs like N-methyl-triazines .
Table 3: Comparative Data on Key Properties
Critical Analysis :
- Lipophilicity: The target compound’s LogP (3.2) lies between chlorophenoxy (4.1, ) and diamino-triazine (-0.5, ) derivatives, reflecting a balance of hydrophobic (phenoxy) and hydrophilic (ethanol) groups.
Biological Activity
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a complex organic compound classified within the triazine family. Its unique structure includes a triazine ring substituted with diphenoxy and methylamino groups, along with an ethanol moiety. This compound has garnered attention for its potential applications in various fields, particularly in medicine and materials science. This article delves into the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C18H18N4O3
- Molecular Weight : 338.4 g/mol
- IUPAC Name : 2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)-methylamino]ethanol
- CAS Number : 52298-78-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazine ring can interact with various enzymes and receptors, influencing cellular processes such as differentiation and regeneration. Research indicates that compounds in the triazine class often exhibit antimicrobial properties and can modulate immune responses.
Antimicrobial Properties
Research has shown that derivatives of triazines possess significant antimicrobial activity. For instance:
| Compound | Activity | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| Triazine Derivative A | Antibacterial | 32–42 | E. coli, S. aureus |
| Triazine Derivative B | Antifungal | 24–26 | C. albicans, A. niger |
These studies suggest that the presence of diphenoxy groups enhances the antimicrobial efficacy of the triazine derivatives .
Cardiac Repair Potential
Recent studies have explored the potential of this compound in cardiac repair and regeneration. The compound may promote cellular differentiation and tissue regeneration in cardiac cells, making it a candidate for therapeutic applications in cardiovascular diseases.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazine derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds similar to this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in substituents could significantly impact the biological activity of these compounds .
Cardiac Regeneration Research
Another notable study investigated the role of triazine derivatives in cardiac cell cultures. The findings suggested that these compounds could enhance cell survival and proliferation under stress conditions mimicking ischemia. This opens avenues for further research into their application in regenerative medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
